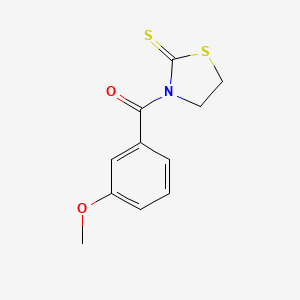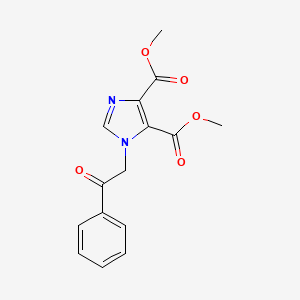![molecular formula C20H22N2O4 B2410547 4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid CAS No. 893681-08-8](/img/structure/B2410547.png)
4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a fluorenylideneamino group, which imparts unique chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is Human Transthyretin (TTR) . TTR is a homotetrameric protein that transports thyroxine (T4) and retinol (vitamin A), through its association with retinol binding protein (RBP) .
Mode of Action
The compound binds to TTR in a dual binding mode . The fluorenyl motif of the compound can occupy alternative hydrophobic binding sites . This interaction inhibits the aggregation of TTR, which is associated with TTR amyloidosis .
Pharmacokinetics
It is known that the compound is a small molecule , which suggests that it may have good bioavailability
Result of Action
The compound’s interaction with TTR inhibits the protein’s aggregation . This action could potentially prevent or treat TTR amyloidosis, a condition characterized by the buildup of abnormal deposits of a protein called amyloid (amyloidosis) in the body’s organs and tissues .
Action Environment
It is known that the compound is stable at room temperature , suggesting that it has good stability under normal environmental conditions.
Biochemical Analysis
Biochemical Properties
The compound interacts with the protein transthyretin (TTR), a homotetrameric protein that transports thyroxine (T4) and retinol (vitamin A) through its association with retinol binding protein (RBP) . The 9-fluorenyl motif of 4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid can occupy alternative hydrophobic binding sites in TTR, which augments the potential use of this scaffold to yield a large variety of differently substituted mono-aryl compounds able to inhibit TTR fibril formation .
Cellular Effects
The exact cellular effects of this compound are not fully understood. It is known that the compound interacts with TTR, which plays a crucial role in the transport of thyroxine and retinol. Therefore, it is plausible that the compound could influence cellular processes related to these functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with TTR. The compound’s 9-fluorenyl motif can bind to alternative hydrophobic sites in TTR, potentially inhibiting the protein’s ability to form fibrils .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid typically involves the reaction of fluorenylideneaminooxy compounds with hydroxypropylamine and butanoic acid derivatives. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorenylideneamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of fluorenylideneamino-substituted compounds .
Scientific Research Applications
4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- (S)-3-((9H-fluoren-9-ylideneamino)oxy)-2-methylpropanoic acid
- 3-((9H-fluoren-9-ylideneamino)oxy)propanoic acid
- 2-(9H-fluoren-9-ylideneaminooxy)acetic acid
Uniqueness
4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid is unique due to its specific structural features, such as the hydroxypropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-14(12-21-11-5-10-19(24)25)13-26-22-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-4,6-9,14,21,23H,5,10-13H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYZEIXWWRJHLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NOCC(CNCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2410466.png)

![2-[(2E,6E,10E,14Z,18E,22E,26E,30Z,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/new.no-structure.jpg)
methanone](/img/structure/B2410470.png)

![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2410475.png)



![2-(2-chlorophenyl)-1-{4-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2410482.png)

![3,4-diethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2410486.png)

